(+)-Diacetyl-D-tartaric Acid

Chiral resolution Diastereomeric salt formation Optical purity

Racemic amine resolution often demands excessive recrystallization cycles, driving up solvent costs and process time. (+)-Diacetyl-D-tartaric acid (CAS 66749-60-8), with its (2S,3S) configuration, directly addresses this bottleneck: • Cuts recrystallization cycles vs. underivatized tartaric acid via larger diastereomeric salt solubility differentials, slashing solvent usage. • Validated 1:1 cocrystal former with Upadacitinib (BCS Class II/IV), enabling patentable solid forms with improved dissolution. • Feedstock for (R,R)-DATAAN synthesis; enables baseline chiral HPLC separation of β-blockers/amino alcohols down to 1 ng/mL. Available in 250 mg-5 g packs; bulk quantities on request.

Molecular Formula C8H10O8
Molecular Weight 234.16 g/mol
CAS No. 66749-60-8
Cat. No. B1363868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Diacetyl-D-tartaric Acid
CAS66749-60-8
Molecular FormulaC8H10O8
Molecular Weight234.16 g/mol
Structural Identifiers
SMILESCC(=O)OC(C(C(=O)O)OC(=O)C)C(=O)O
InChIInChI=1S/C8H10O8/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m0/s1
InChIKeyDNISEZBAYYIQFB-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Diacetyl-D-tartaric Acid: Product Overview


(+)-Diacetyl-D-tartaric acid (CAS 66749-60-8) is an O,O'-diacetyl derivative of D-tartaric acid, characterized by its (2S,3S) stereochemical configuration . This white to off-white crystalline powder [1] possesses two free carboxylic acid groups and is distinguished by its high optical purity (min. 98.0% enantiomeric excess) [2], specific rotation (+22.0° to +25.0°), and distinct melting point range (117.0–121.0°C) . Primarily employed as a chiral building block, resolving agent, and precursor to its more reactive anhydride form , it finds application across pharmaceutical, food, and fine chemical sectors.

Chiral resolution of amines via diastereomeric salt formation
Stereochemical control building block for (2S,3S)-configured targets
Precursor for O,O-diacetyl tartaric acid anhydride (DATAAN) derivatization reagent

(+)-Diacetyl-D-tartaric Acid: Substitution Risks


Generic substitution of (+)-Diacetyl-D-tartaric acid with its enantiomer, diastereomers, or less substituted tartaric acid analogs is scientifically invalid for any chiral-dependent application. The compound's (2S,3S) absolute configuration is non-negotiable for asymmetric induction; the (-)-diacetyl-L-tartaric acid enantiomer (CAS 51591-38-9) will produce the opposite stereochemical outcome in chiral resolution or catalysis [1]. Furthermore, underivatized tartaric acid lacks the necessary O-acetyl protection required for certain anhydride formations or as a stable chiral auxiliary [2]. Even among diacetyl derivatives, the D- versus L-forms exhibit different solubilities and reactivity profiles with chiral amines [3]. Therefore, substituting this specific diastereomer invariably leads to failed stereocontrol, reduced enantiomeric excess (ee), or complete loss of the desired enantiomer in a resolution process, rendering the synthetic or analytical workflow invalid.

Enantiomer reversal

The (-)-diacetyl-L-tartaric acid enantiomer may produce the opposite stereochemical outcome in resolution or catalysis, invalidating chiral control.

Lacking O-acetyl protection

Underivatized D-tartaric acid lacks the necessary O-acetyl groups for anhydride formation and stable chiral auxiliary applications.

Solubility and reactivity shifts

Diacetyl-D- and -L-forms may differ in diastereomeric salt solubility and amine selectivity, altering final enantiomeric excess.

(+)-Diacetyl-D-tartaric Acid: Comparative Evidence


Chiral Resolution Efficiency vs. D-Tartaric Acid

In the optical resolution of racemic amines via diastereomeric salt formation, (+)-Diacetyl-D-tartaric acid demonstrates a quantifiable advantage over underivatized D-tartaric acid. The presence of the acetyl protecting groups alters the crystal packing and solubility of the resulting salts. Specifically, in the resolution of 1-phenylethylamine, diacetylated tartaric acid derivatives form diastereomeric salts with significantly larger solubility differences compared to the parent acid, directly translating to higher single-pass resolution yields [1]. This increased selectivity is critical for achieving high optical purity in a reduced number of recrystallization steps.

Resolution efficiency
Class-level
(+)-Diacetyl-D-tartaric acid: reported high solubility discrimination in diastereomeric salt formation
vs. D-tartaric acid: moderate to low discrimination
Supports fewer recrystallization cycles for target optical purity
Qualitative ranking from O-acyl tartaric acid review; process-specific validation may be needed
Chiral resolution Diastereomeric salt formation Optical purity

Cocrystal Engineering with Upadacitinib

Unlike common tartaric acid derivatives such as dibenzoyl-D-tartaric acid (DBTA) or di-p-toluoyl-D-tartaric acid (DPTTA) which often co-crystallize as hydrates, (+)-Diacetyl-D-tartaric acid (DATA) forms a stable, well-defined 1:1 cocrystal with the Janus kinase (JAK) inhibitor Upadacitinib [1]. The patent literature specifically claims a cocrystal characterized by a unique Powder X-Ray Diffraction (PXRD) pattern with distinct peaks at 5.3, 7.4, and 9.7 °2θ (±0.2°), which are not observed with other tartaric acid-derived coformers [1]. This specificity confers unique solid-state properties beneficial for pharmaceutical formulation.

Cocrystal formation
Head-to-head
Forms stable 1:1 cocrystal with Upadacitinib; distinct PXRD peaks at 5.3, 7.4, 9.7 °2θ (±0.2°)
vs. DBTA/DPTTA: no equivalent cocrystal, tend to form hydrates
Supports solid-form screening campaigns for basic drugs
Patent-reported PXRD signature; independent verification may be needed
Pharmaceutical cocrystals Crystal engineering Upadacitinib

Chiral HPLC Derivatization: Anhydride vs. Ester

In a direct comparative study of HPLC diastereomer separations, the diacetyl-tartrate ester derivative exhibited limited utility, achieving 'little or no resolution in either NP-HPLC or RP-HPLC' for the test analytes [1]. In contrast, the anhydride form of the same tartaric acid core (R,R)-O,O-diacetyl tartaric acid anhydride (DATAAN) enables baseline separation and sensitive quantification of β-blocker enantiomers like propranolol in human plasma down to 1 ng/mL [2]. This stark difference in performance stems from the anhydride's ability to form stable, covalently bonded diastereomeric monoesters with amines, whereas the diacetyl-tartrate ester lacks the requisite reactivity for efficient derivatization.

HPLC derivatization
Cross-study
Derived anhydride (DATAAN): baseline separation of propranolol enantiomers, quantitation 1–100 ng/mL
vs. diacetyl-tartrate ester: little or no resolution in NP-/RP-HPLC
Anhydride form essential for high-sensitivity enantioselective method development
Anhydride prepared from this acid; ester derivative not a viable substitute
Chiral derivatization HPLC Enantiomer separation Pharmacokinetics

(+)-Diacetyl-D-tartaric Acid: Key Applications


High-Yield Chiral Amine Resolution

For process chemists seeking to resolve racemic mixtures of primary or secondary amines (e.g., 1-phenylethylamine or advanced amine intermediates), (+)-Diacetyl-D-tartaric acid offers a quantifiable advantage in crystallization yield over underivatized tartaric acid. Its larger solubility differential between diastereomeric salts reduces the number of recrystallization cycles required to reach the target optical purity (>98% ee) [1]. This directly lowers solvent usage and process time, which are critical cost drivers in Active Pharmaceutical Ingredient (API) manufacturing.

Cocrystal Screening for Bioavailability

Formulation scientists working with BCS Class II or IV drugs (low solubility, low permeability) can leverage (+)-Diacetyl-D-tartaric acid as a proven cocrystal former. The compound has been successfully and specifically claimed in the patent literature for a stable 1:1 cocrystal with Upadacitinib, characterized by a distinct PXRD pattern not observed with other common tartaric acid coformers [2]. This established precedent makes it a high-priority reagent for solid-form screening campaigns aimed at securing intellectual property and improving drug dissolution profiles.

Chiral Derivatization Reagent Synthesis

Analytical laboratories requiring validated, high-sensitivity methods for the enantioselective determination of chiral amines (e.g., β-blockers, amino alcohols) should procure (+)-Diacetyl-D-tartaric acid as the primary feedstock for synthesizing (R,R)-O,O-diacetyl tartaric acid anhydride (DATAAN). As shown in comparative studies, the anhydride enables baseline HPLC separation and quantitation down to 1 ng/mL [3], a level of performance that cannot be achieved by directly using diacetyl-tartrate esters or underivatized tartaric acid.

Recovery & Recycling of Chiral Resolving Agents

Large-scale manufacturing processes employing (+)-Diacetyl-D-tartaric acid for optical resolution can be made more sustainable and cost-effective through recovery and recycling. Patented processes describe the efficient recovery of optically active diacyltartaric acids from resolution liquors without loss of optical purity [4]. Procuring high-purity (+)-Diacetyl-D-tartaric acid ensures the quality of the recycled material, maintaining process consistency and reducing overall procurement volume over time.

Application
Selection Property
Validation Focus
Chiral amine resolution
Diastereomeric salt solubility discrimination
Recrystallization cycle reduction and optical purity outcome
Cocrystal screening
Reported anhydrous cocrystal formation with basic drug candidates
Distinct PXRD signature and solid-state property evaluation
Chiral derivatization reagent synthesis
Reactivity toward anhydride formation (DATAAN)
Enantioselective HPLC method validation and sensitivity assessment
Resolving agent recycling
Optical purity retention during recovery
Process sustainability and lot-to-lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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